3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11BrN2O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7H2,(H,14,15) |
InChI Key |
CNBFWTOVWUYZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyrazole and Fused Pyrazole Derivatives
Pyrazole derivatives, including fused systems like tetrahydropyranopyrazoles, are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate electrophilic precursors. The key approaches include:
- Cyclocondensation of hydrazines with 1,3-bis-electrophilic reagents or acetylenic ketones , which leads to pyrazole ring formation.
- [3+2] Cycloaddition of diazo compounds with alkynes , offering efficient pyrazole ring construction.
- Tandem Michael addition/cyclization reactions , catalyzed by organocatalysts, to build fused pyrazole systems with stereocontrol.
These general methods provide the foundation for the synthesis of complex fused pyrazole compounds such as 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.
Specific Preparation Methods for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives
Multi-step Synthesis via Diethyl Oxalate and Tetrahydropyranone (Patent CN108546266B)
A professional and industrially scalable method for synthesizing 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives involves three main steps:
Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate
- React tetrahydropyran-3-one with diethyl oxalate in tetrahydrofuran solvent.
- The reaction is performed at low temperatures (-70 to -80 °C) under argon atmosphere.
- Lithium bis(trimethylsilyl)amide (LiHMDS) is used as a strong base to facilitate the reaction.
- The molar ratios are typically 1:0.5-1.2 for tetrahydropyranone to diethyl oxalate and 1:0.5-1.2 for tetrahydropyranone to LiHMDS.
- Reaction time ranges from 30 to 120 minutes.
- The product is 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate (intermediate 2).
Step 2: Cyclization with Hydrazine Hydrate to Form Pyrazole Ring
- The intermediate 2 is dissolved in glacial acetic acid.
- Hydrazine hydrate is added dropwise at 20-30 °C.
- The mixture is stirred overnight to complete the cyclization, forming 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (intermediate 3).
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is neutralized with sodium carbonate, extracted, and purified to isolate the crude pyrazole ester.
Step 3: Hydrolysis to Obtain the Target Acid
- The pyrazole ester 3 is dissolved in ethanol.
- Aqueous lithium hydroxide solution is added slowly.
- Hydrolysis is carried out at 40-60 °C to convert the ester into the corresponding carboxylic acid (compound 4).
- The product is isolated by standard workup procedures.
Advantages of This Method
Cyclocondensation of Hydrazines with Acetylenic Ketones and Chalcones
Other methods for pyrazole synthesis relevant to the fused pyrazole scaffold include:
- Cyclocondensation of hydrazine derivatives with acetylenic ketones to form pyrazoles, sometimes yielding regioisomeric mixtures.
- One-pot addition-cyclocondensation of chalcones with aryl hydrazines in the presence of copper triflate and ionic liquid catalysts to afford triaryl-substituted pyrazoles with good yields (~82%).
- Regioselective condensation of α-benzotriazolylenones with hydrazines to access tetrasubstituted pyrazoles.
Though these methods are more general for pyrazole synthesis, they provide useful insights into related fused pyrazole systems.
Summary Table of Preparation Methods
Detailed Research Outcomes and Notes
- The patented method (CN108546266B) provides a robust synthesis route with detailed molar ratios, temperature controls, and purification steps, enabling reproducible high yields and purity suitable for pharmaceutical intermediate production.
- The avoidance of ethyl diazoacetate improves safety and scalability, a critical factor in industrial synthesis.
- Cyclocondensation methods remain a cornerstone for pyrazole ring formation but may require careful control to avoid regioisomer formation.
- Organocatalytic asymmetric methods offer advanced synthetic control but may be more suitable for research-scale or specialized applications.
- The 3-bromophenyl substitution can be introduced via appropriate arylhydrazine derivatives or by post-synthetic functionalization, though specific methods for this substitution on the tetrahydropyrano[4,3-c]pyrazole core require further literature exploration beyond the current data.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the pyrazole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce ketones or alcohols .
Scientific Research Applications
3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pyrano[4,3-c]pyrazole scaffold is highly versatile, allowing substitutions at multiple positions. Below is a comparison of 3-(3-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole with structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Improve stability and target affinity but may increase toxicity. The bromophenyl group in the target compound balances lipophilicity and electronic effects .
- Heteroaromatic Substituents (e.g., pyridine, thiophene) : Enhance solubility and π-stacking interactions, critical for kinase or receptor binding .
- Polar Functional Groups (e.g., carboxylate) : Favor solubility but may limit blood-brain barrier penetration .
Pharmacological Activity Comparison
Anticancer activity data highlight substituent-dependent efficacy:
Key Insights :
- Indolyl derivatives exhibit superior activity due to their planar structure, aligning with DNA topoisomerase-IIα’s binding requirements .
- Pyridine-substituted analogs show broad-spectrum cytotoxicity via epigenetic modulation (HDAC inhibition), suggesting divergent mechanisms compared to bromophenyl derivatives .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
